molecular formula C26H48O2 B12549296 Hexacosa-9,19-dienoic acid CAS No. 143883-72-1

Hexacosa-9,19-dienoic acid

Cat. No.: B12549296
CAS No.: 143883-72-1
M. Wt: 392.7 g/mol
InChI Key: YMHPJRHPJJCCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacosa-9,19-dienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C26H48O2. It is characterized by the presence of two double bonds located at the 9th and 19th positions of the carbon chain. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosa-9,19-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis reactions, where simpler alkenes are combined to form the desired diene structure. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst, which facilitates the formation of the double bonds at specific positions.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as certain plant oils or marine organisms. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Hexacosa-9,19-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: Functional groups can be introduced at specific positions along the carbon chain through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms at the double bond positions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Hexacosa-9,19-dienoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hexacosa-9,19-dienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation .

Comparison with Similar Compounds

Hexacosa-9,19-dienoic acid can be compared with other long-chain polyunsaturated fatty acids, such as:

    Hexacosa-9,11-dienoic acid: Similar structure but with double bonds at different positions.

    Eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds.

    Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

The uniqueness of this compound lies in its specific double bond positions, which may confer distinct biological activities and applications compared to other similar compounds .

Properties

CAS No.

143883-72-1

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

hexacosa-9,19-dienoic acid

InChI

InChI=1S/C26H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8,17-18H,2-6,9-16,19-25H2,1H3,(H,27,28)

InChI Key

YMHPJRHPJJCCMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.